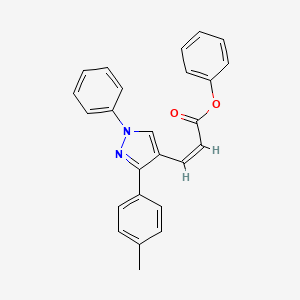
(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenyl group, a pyrazole ring, and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate typically involves the reaction of a substituted pyrazole with an appropriate acrylate ester. One common method includes the use of a base-catalyzed condensation reaction between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and phenyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups like halides, amines, or thiols.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole-based compounds with potential biological activities.
Biology: In biological research, (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is studied for its potential as a ligand in receptor binding studies, due to its structural similarity to biologically active pyrazole derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its reactive acrylate group.
作用機序
The mechanism of action of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
(E)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of the acrylate moiety.
3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)propanoic acid: A derivative with a propanoic acid group, which may exhibit different reactivity and biological activity.
Uniqueness: The uniqueness of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate lies in its specific structural configuration, which can influence its reactivity and interaction with molecular targets. The Z-configuration around the double bond can result in distinct steric and electronic properties, differentiating it from its E-isomer and other related compounds.
特性
IUPAC Name |
phenyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-19-12-14-20(15-13-19)25-21(18-27(26-25)22-8-4-2-5-9-22)16-17-24(28)29-23-10-6-3-7-11-23/h2-18H,1H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYFBOKPPOYJDO-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
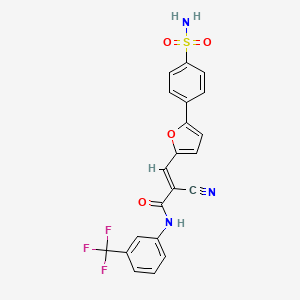
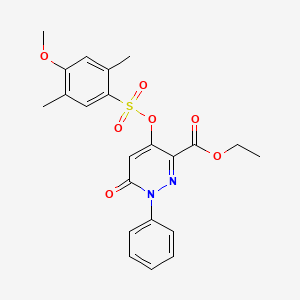
![3-{3-bromo-4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2690366.png)
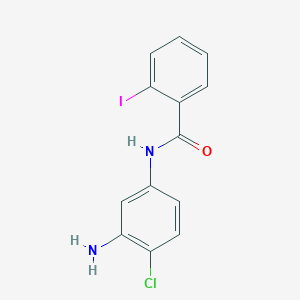
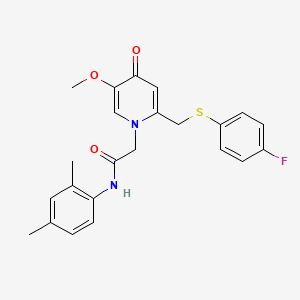
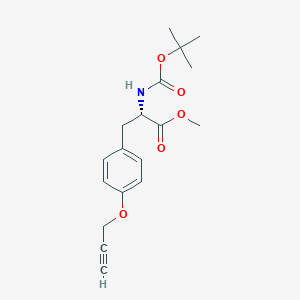
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B2690375.png)

![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)
![3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester](/img/structure/B2690380.png)
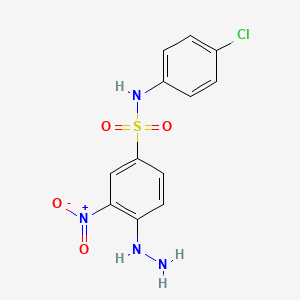
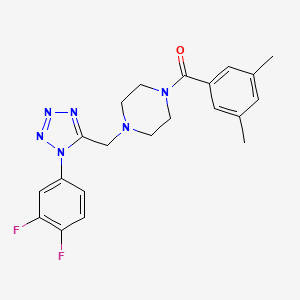
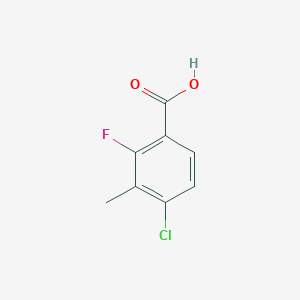
![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
